The compound 3-Bromo-4-fluorocinnamic acid, while not directly studied in the provided papers, is related to a class of halogenated compounds that have shown significant biological activity. The papers provided focus on compounds with bromine and fluorine substituents, which are known to influence the biological activity of molecules. These compounds, such as 3-Bromopyruvate (3-BP) and various brominated and fluorinated esters, have been investigated for their potential antitumor and antifungal properties. The following analysis will draw parallels from the available research to infer the possible characteristics and applications of 3-Bromo-4-fluorocinnamic acid.
The study of 3-Bromopyruvate has revealed its potential in treating tumors of thymic origin. Its cytotoxic action against murine transplantable lymphoma cells suggests that similar brominated compounds, possibly including 3-Bromo-4-fluorocinnamic acid, could be optimized for therapeutic efficacy against various types of tumors1.
The research on 2-bromo-3-fluorosuccinic acid esters demonstrates their fungitoxic effects against a range of fungi, including Candida albicans and Aspergillus niger. The most effective compound in this study was found to be threo-ethyl 2-bromo-3-fluorosuccinate. The fungitoxicity is believed to arise from a mixture of the parent compound and its dehydrohalogenated derivatives, suggesting that 3-Bromo-4-fluorocinnamic acid could potentially exhibit similar antifungal properties3.
The synthesis of 3-Bromo-4-fluorocinnamic acid can be effectively achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method typically involves the following parameters:
The reaction proceeds via:
The molecular structure of 3-Bromo-4-fluorocinnamic acid features a central double bond between the carbon atoms adjacent to the carboxylic acid group, contributing to its reactivity. The presence of bromine and fluorine substituents significantly influences its electronic properties, enhancing its reactivity in various chemical reactions.
3-Bromo-4-fluorocinnamic acid can undergo several types of chemical reactions:
The mechanism of action for 3-Bromo-4-fluorocinnamic acid varies based on its application but generally involves its role as a reactive intermediate in organic synthesis. It participates in coupling and substitution reactions, where its unique structure allows it to interact with various functional groups.
In biological contexts, compounds with similar structures have shown potential antitumor and antifungal activities, suggesting that 3-Bromo-4-fluorocinnamic acid may also exhibit significant biological effects .
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory issues upon exposure .
3-Bromo-4-fluorocinnamic acid has diverse applications across various scientific fields:
The systematic IUPAC name for this compound is (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond and the positions of the halogen substituents on the aromatic ring [1] [2]. The structural formula features a cinnamic acid backbone with a bromine atom at the meta position (C3) and a fluorine atom at the para position (C4) relative to the propenoic acid side chain. The molecule exists predominantly in the E (trans) isomeric form due to thermodynamic stability conferred by conjugation between the carboxylic acid group and the phenyl ring [6] [10]. The SMILES notation is [O-]C(=O)\C=C\C1=CC=C(F)C(Br)=C1
, and the InChIKey is ZNIGVADAKXOMQH-DUXPYHPUSA-M
, both encoding stereochemical and substructural information [2] [7].
Table 1: Fundamental Identifiers of 3-Bromo-4-fluorocinnamic Acid
Identifier | Value |
---|---|
IUPAC Name | (2E)-3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid |
SMILES | [O-]C(=O)\C=C\C1=CC=C(F)C(Br)=C1 |
InChIKey | ZNIGVADAKXOMQH-DUXPYHPUSA-M |
Molecular Formula | C₉H₆BrFO₂ |
This compound is assigned the CAS Registry Number 160434-49-1, a unique identifier used in chemical databases and commercial catalogs [1] [3]. Its molecular weight is 244.04 g/mol based on the atomic composition: carbon (44.30%), hydrogen (2.48%), bromine (32.73%), fluorine (7.78%), and oxygen (13.11%) [2] [6]. Minor variations in reported molecular weight (e.g., 245.05 g/mol) arise from isotopic distributions or measurement methodologies [10]. The compound typically presents as a white to pale-yellow crystalline powder under ambient conditions [1] [8].
The E-isomer is the thermodynamically stable and commercially available form due to conjugation stabilization across the carboxylic acid, vinyl, and phenyl groups [2] [6]. Theoretical Z-isomers exhibit steric hindrance between the carboxylic acid and the aromatic ring, rendering them energetically unfavorable and rarely observed. Nuclear magnetic resonance (NMR) coupling constants (>16 Hz for vinyl protons) and ultraviolet-visible (UV-Vis) spectral data confirm the trans geometry [10]. The bromine and fluorine substituents induce distinct electronic effects: fluorine is strongly electron-withdrawing inductively but electron-donating resonantly, while bromine exhibits polarizability and moderate electron-withdrawing behavior. This combination influences the compound’s reactivity in electrophilic and nucleophilic transformations [3] [10].
Table 2: Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid
Property | Value | Source |
---|---|---|
Melting Point | 193–195°C | [2] [6] |
Molecular Weight | 244.04 g/mol | [2] [6] |
Appearance | White to pale-yellow powder or crystals | [1] [8] |
Purity (Commercial) | ≥98% | [1] [10] |
Density | 1.6228 g/cm³ (estimate) | [10] |
3-Bromo-4-fluorocinnamic acid emerged as a research compound in the late 20th century alongside advances in halogenated cinnamic acid chemistry. Its development paralleled the broader exploration of fluorinated organic molecules for pharmaceutical and materials applications in the 1980s–1990s [5]. The compound was first synthesized via Knoevenagel condensation or Wittig reactions using 3-bromo-4-fluorobenzaldehyde, followed by purification protocols to isolate the E-isomer [10]. Commercial availability began in the early 2000s, driven by demand from pharmaceutical and agrochemical research sectors. Its initial applications leveraged its dual halogen functionality for selective cross-coupling reactions, enabling access to complex biaryl structures. While not attributed to a single discoverer, its optimization reflects incremental innovations in cinnamic acid halogenation methodologies [3] [6].
This compound exemplifies strategic bioisosteric design in medicinal chemistry, where the bromine-fluorine combination balances electronic effects and metabolic stability. Key significance includes:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0